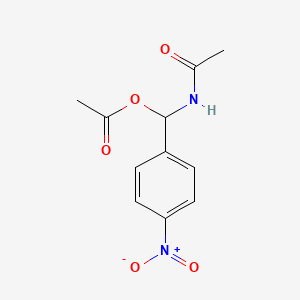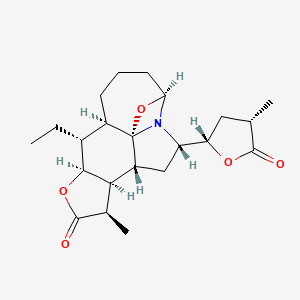
O-Desethyl-O-methyl Chlorpyrifos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desethyl-O-methyl Chlorpyrifos is a derivative of Chlorpyrifos, an organophosphate pesticide widely used in agriculture. This compound is known for its effectiveness in pest control, particularly against insects and nematodes. It is a chlorinated organophosphate, which means it contains chlorine atoms and a phosphate group, making it highly effective in disrupting the nervous systems of pests.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Desethyl-O-methyl Chlorpyrifos typically involves the desethylation and methylation of Chlorpyrifos. The process begins with Chlorpyrifos, which undergoes a desethylation reaction to remove an ethyl group, followed by a methylation reaction to add a methyl group. These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where Chlorpyrifos is subjected to desethylation and methylation processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production efficiency and minimize by-products.
化学反応の分析
Types of Reactions
O-Desethyl-O-methyl Chlorpyrifos undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of chlorpyrifos oxon, while reduction can produce various reduced derivatives.
科学的研究の応用
O-Desethyl-O-methyl Chlorpyrifos has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for organophosphate pesticides.
Biology: It is studied for its effects on various biological systems, particularly its impact on the nervous system of insects.
Medicine: Research is conducted to understand its potential toxicological effects on humans and animals, as well as its potential use in developing antidotes for organophosphate poisoning.
Industry: It is used in the formulation of pesticides and insecticides for agricultural and horticultural applications.
作用機序
O-Desethyl-O-methyl Chlorpyrifos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the nervous system. This results in paralysis and eventual death of the pest. The molecular targets include the acetylcholinesterase enzyme and the acetylcholine receptors in the nervous system.
類似化合物との比較
Similar Compounds
Chlorpyrifos: The parent compound, widely used as an insecticide.
Chlorpyrifos-methyl: A methylated derivative of Chlorpyrifos with similar pesticidal properties.
Diazinon: Another organophosphate pesticide with a similar mechanism of action.
Uniqueness
O-Desethyl-O-methyl Chlorpyrifos is unique due to its specific structural modifications, which can result in different chemical properties and biological activities compared to its parent compound and other similar pesticides. These modifications can influence its effectiveness, toxicity, and environmental persistence.
特性
CAS番号 |
159776-80-4 |
|---|---|
分子式 |
C8H9Cl3NO3PS |
分子量 |
336.548 |
IUPAC名 |
ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-$l^{5} |
InChI |
InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3 |
InChIキー |
JVPFGGFTJGNSEM-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |
同義語 |
Phosphorothioic Acid O-Ethyl O-Methyl O-(3,5,6-Trichloro-2-pyridinyl) Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



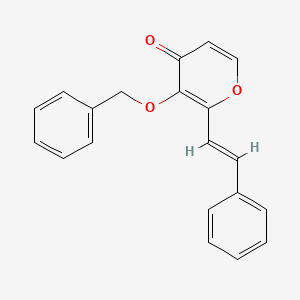
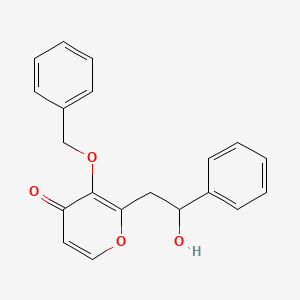
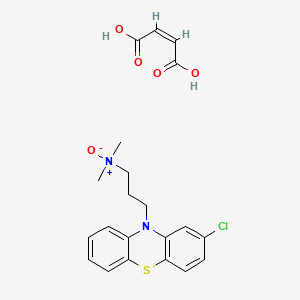
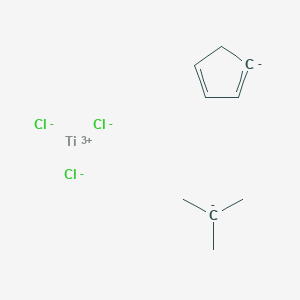
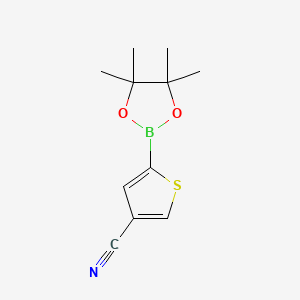
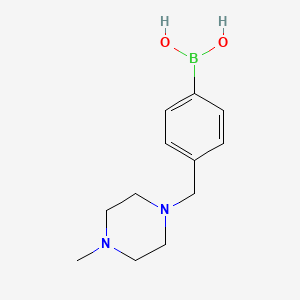
![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)
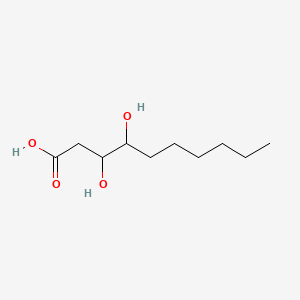
![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)
